molecular formula C6H9ClIN3 B3252071 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2137851-37-5

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B3252071
CAS No.: 2137851-37-5
M. Wt: 285.51
InChI Key: LHDJNHCLSGXNFM-UHFFFAOYSA-N
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Description

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 3-position and a hydrochloride salt form, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves the iodination of a pyrazolo[1,5-a]pyrazine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiocyano, or amino derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of deiodinated or partially reduced pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJNHCLSGXNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 3
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 4
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 5
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 6
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

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